molecular formula C7H14ClNO B6609041 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride CAS No. 2866356-01-4

1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B6609041
CAS No.: 2866356-01-4
M. Wt: 163.64 g/mol
InChI Key: HNEBLYAUTXJBCY-UHFFFAOYSA-N
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Description

1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Such structures are of significant interest in the field of drug discovery due to their unique chemical properties and potential pharmacological applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride include:

  • 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride
  • 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride
  • 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride

Uniqueness

What sets 1-methyl-2-oxa-6-azabicyclo[32The presence of the methyl and oxa groups in the bicyclic structure can influence its reactivity, stability, and interactions with biological targets, making it a compound of particular interest in various fields of research .

Properties

IUPAC Name

1-methyl-2-oxa-6-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7-4-6(8-5-7)2-3-9-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEBLYAUTXJBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CCO1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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